![molecular formula C18H15N5O4S B2583251 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034286-36-5](/img/structure/B2583251.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
A range of studies has been conducted on the synthesis of compounds similar to the one , focusing on their structural properties and potential for further chemical modifications. For example, research on the synthesis of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids aimed at microbiological investigation illustrates the broader category of compounds within which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may fall, highlighting the chemical versatility and potential for targeted biological applications (Ukrainets et al., 2009).
Antimicrobial Activity
Some derivatives related to the compound have shown promising antimicrobial activities. For instance, a series of pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized using citrazinic acid as a starting material demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Analgesic and Anti-inflammatory Activities
Research on quinazolinyl acetamides has explored their potential for analgesic and anti-inflammatory activities. A study involving novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides revealed compounds with potent analgesic and anti-inflammatory activities, offering insights into the therapeutic potential of compounds within this chemical class (Alagarsamy et al., 2015).
Pharmacological Potential
The structural and chemical analysis of related compounds has provided a basis for investigating pharmacological activities, including antitumor and antifungal potential. For instance, derivatives synthesized from 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide indicated potential antitumor and antifungal activities, with specific derivatives showing high activity against certain cell lines and fungal strains, demonstrating the broad applicability of this compound class in developing new therapeutic agents (El-bayouki et al., 2011).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-14(9-22-10-20-12-4-2-1-3-11(12)16(22)25)19-6-7-23-17(26)15-13(5-8-28-15)21-18(23)27/h1-5,8,10H,6-7,9H2,(H,19,24)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGTZKHEGHCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
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